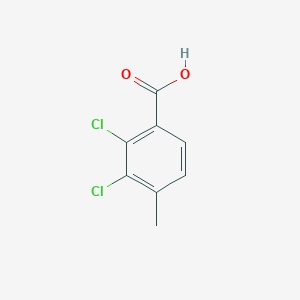

2,3-Dichloro-4-methylbenzoic acid

Beschreibung

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one carboxyl group and one or more halogen atoms. drugbank.com The presence and position of these functional groups significantly influence the molecule's physical and chemical properties, such as acidity, reactivity, and biological activity.

The parent compound, benzoic acid, is the simplest aromatic carboxylic acid. wikipedia.org Halogenation of the benzene ring, a common synthetic modification, leads to a diverse family of derivatives. The nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position(s) on the ring (ortho, meta, para) create a wide array of isomers with varying characteristics. For instance, 2-chlorobenzoic acid is noted as the strongest acid among its isomers. wikipedia.org

2,3-Dichloro-4-methylbenzoic acid fits within this class as a di-chlorinated and methylated derivative of benzoic acid. Its structure is a testament to the incremental modifications chemists can make to a core scaffold to fine-tune its properties for specific applications. The study of such derivatives is crucial for understanding structure-activity relationships, where small changes in molecular architecture can lead to significant differences in chemical behavior and biological effects.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1254073-62-5 | C8H6Cl2O2 | 205.04 |

| Benzoic acid | 65-85-0 | C7H6O2 | 122.12 |

| 2-Chlorobenzoic acid | 118-91-2 | C7H5ClO2 | 156.57 |

| 4-Chlorobenzoic acid | 74-11-3 | C7H5ClO2 | 156.57 |

| 2,3-Dichlorobenzoic acid | 50-45-3 | C7H4Cl2O2 | 191.01 |

| 2,4-Dichloro-3-methylbenzoic acid | 83277-23-0 | C8H6Cl2O2 | 205.03 |

| 3,5-Dichloro-4-methylbenzoic acid | 39652-34-1 | C8H6Cl2O2 | 205.04 |

Note: Data sourced from various chemical databases. wikipedia.orgwikipedia.orgchemicalbook.comnih.govechemi.comnih.govnih.gov

Significance in Organic and Medicinal Chemistry Research

In the realm of organic synthesis, halogenated benzoic acids like this compound serve as versatile intermediates. The carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and reduction, while the chlorine atoms can be subjected to nucleophilic aromatic substitution or participate in cross-coupling reactions. These reactions allow for the construction of more complex molecules with potential applications in materials science and agrochemicals.

The true significance of many halogenated benzoic acid derivatives, however, lies in their role as building blocks for pharmacologically active compounds. The specific substitution pattern of this compound makes it a valuable precursor in medicinal chemistry. Halogen atoms can influence a drug molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the incorporation of a dichlorinated methylbenzoic acid moiety can be a key step in the synthesis of novel therapeutic agents. While specific drug applications for this exact molecule are not detailed here, the broader class of halogenated benzoic acids are known intermediates for various pharmaceuticals.

Overview of Prior Research Domains for Related Chlorobenzoic Acids

Research into chlorobenzoic acids has spanned various scientific disciplines. In environmental science, the biodegradation of chlorobenzoic acids has been a significant area of study, as these compounds can be environmental pollutants. Understanding the microbial pathways for their degradation is crucial for bioremediation efforts.

In analytical chemistry, methods for the separation and quantification of chlorobenzoic acid isomers have been developed, often employing techniques like chromatography. researchgate.net This is important for quality control in chemical manufacturing and for monitoring their presence in environmental samples.

From a synthetic chemistry perspective, the preparation of various chlorobenzoic acids has been extensively explored. For example, 2-chlorobenzoic acid can be prepared by the oxidation of 2-chlorotoluene. wikipedia.org The synthesis of more complex derivatives often involves multi-step processes, starting from simpler, commercially available materials. The study of these synthetic routes is fundamental to providing the necessary building blocks for further research and development.

The investigation of the physicochemical properties of chlorobenzoic acids, such as their solubility and phase behavior in different solvents, is also a key research area, particularly in the context of pharmaceutical development and process design. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUDJTSPOLSTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,3-Dichloro-4-methylbenzoic Acid Precursors

The synthesis of this compound relies on the availability of appropriately substituted precursors. Key intermediates can be derived from benzoic acid, toluene (B28343), or benzonitrile (B105546) scaffolds through various halogenation and methylation strategies.

Halogenation and Methylation Strategies on Benzoic Acid Scaffolds

The direct halogenation of benzoic acid derivatives is a common strategy. The carboxyl group is a deactivating and meta-directing group in electrophilic substitution reactions. youtube.com For instance, the bromination of benzoic acid in the presence of a Lewis acid catalyst like ferric bromide typically yields m-bromobenzoic acid. youtube.com Achieving the 2,3-dichloro substitution pattern on a 4-methylbenzoic acid (p-toluic acid) backbone presents a regiochemical challenge due to the directing effects of the methyl and carboxyl groups. The methyl group is ortho, para-directing, while the carboxyl group is meta-directing.

Direct chlorination of p-toluic acid would likely lead to a mixture of products. For example, chlorination of 4-methylbenzoic acid chloride in the presence of ferric(III) chloride has been shown to yield 3-chloro-4-methyl benzoyl chloride as the major product. stackexchange.com Further chlorination could potentially introduce a second chlorine atom, but controlling the regioselectivity to obtain the desired 2,3-dichloro isomer would be challenging.

An alternative approach involves starting with an already chlorinated benzoic acid and introducing the methyl group, though this is often less straightforward.

Derivation from Substituted Toluene or Benzonitrile Intermediates

A more regioselective route to this compound involves the synthesis and subsequent functionalization of substituted toluene or benzonitrile intermediates.

From Substituted Toluene:

A key precursor is 2,3-dichlorotoluene (B105489). This compound can be synthesized through various methods, including the Sandmeyer reaction of 2-chloro-6-methylaniline (B140736) or the chlorination of o-toluidine (B26562) followed by a series of reactions. google.comchemicalbook.com One documented synthesis involves the reaction of 2-chloro-3-methyl-phenol with triphenylphosphine (B44618) and chlorine, followed by distillation to yield 2,3-dichlorotoluene. chemicalbook.com Once 2,3-dichlorotoluene is obtained, the methyl group can be oxidized to a carboxylic acid to yield this compound. This oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Another approach starts with o-chlorotoluene, which can be chlorinated to produce a mixture of dichlorotoluene isomers, including the desired 2,3-dichlorotoluene. google.com

From Substituted Benzonitrile:

The synthesis can also proceed through a benzonitrile intermediate. For instance, 2,6-dichloro-4-methylaniline (B1232004) can be converted to 2,6-dichloro-4-methylbenzonitrile (B8637562) via a Sandmeyer reaction involving diazotization followed by reaction with a cyanide source. prepchem.com While this specific example leads to a different isomer, a similar strategy could be envisioned starting from an appropriately substituted aniline (B41778) to generate 2,3-dichloro-4-methylbenzonitrile. The nitrile group can then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. google.com

Strategic Approaches for this compound Synthesis

The synthesis of this compound generally requires a multi-step sequence to ensure the correct placement of the substituents.

Multi-Step Synthesis Sequences from Readily Available Precursors

A plausible multi-step synthesis begins with a more readily available starting material like p-toluic acid. A sequence could involve:

Nitration: Nitration of p-toluic acid to introduce a nitro group.

Reduction: Reduction of the nitro group to an amino group.

Chlorination: Introduction of chlorine atoms via Sandmeyer reactions or other chlorination methods, taking advantage of the directing effects of the amino and methyl groups.

Removal of the Amino Group: Diazotization followed by reduction to remove the amino group.

Final Chlorination: A final chlorination step if necessary to achieve the desired 2,3-dichloro pattern.

Alternatively, a more direct approach starts from 2,3-dichlorotoluene, as mentioned previously, followed by oxidation of the methyl group. This is often a more efficient strategy if the dichlorotoluene precursor is accessible.

Regioselective Functionalization Techniques

Achieving the specific 2,3-dichloro-4-methyl substitution pattern requires careful application of regioselective functionalization techniques. The use of blocking groups can be a powerful strategy. For example, a sulfonic acid group can be introduced to block a specific position on the aromatic ring, directing subsequent reactions to other positions, and can be removed later in the synthetic sequence. nih.gov

Directed ortho-metalation is another advanced technique that could potentially be employed. In this method, a directing group on the aromatic ring, such as a carboxylate, can direct the deprotonation of a specific ortho position by a strong base, allowing for the regioselective introduction of an electrophile, such as a chlorine atom.

Derivatization and Analogue Synthesis for Functional Diversification

The carboxylic acid group of this compound is a versatile functional handle for further derivatization, allowing for the synthesis of a wide range of analogues with diverse properties.

Common derivatization reactions include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. wikipedia.org

Amide Formation: Conversion to the acid chloride, for example by treatment with thionyl chloride or oxalyl chloride, followed by reaction with an amine, produces amides. wikipedia.orgprepchem.com For instance, 2,3'-dichloro-4'-methylbenzanilide is a known derivative. sigmaaldrich.com

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 2,3-dichloro-4-methylbenzyl alcohol, using reducing agents like lithium aluminum hydride.

These derivatization strategies are crucial for exploring the structure-activity relationships of this compound in various applications, including the development of new pharmaceutical and agrochemical agents. For example, various benzonitrile derivatives are used in the synthesis of bioactive molecules. nih.gov

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters from carboxylic acids is a well-established reaction. For instance, the esterification of benzoic acids can be achieved by reacting them with alcohols under acidic conditions. A common method involves refluxing the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid. googleapis.com Another approach involves the reaction with diethylene glycol, which can be catalyzed by various acids, including sulfuric acid, phosphoric acid, and p-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion. researchgate.net

Amidation: The synthesis of amides from this compound can be accomplished through several methods. A direct approach involves the activation of the carboxylic acid followed by reaction with an amine. Modern catalytic methods, such as those using titanium(IV) fluoride (B91410) (TiF4) as a catalyst in refluxing toluene, have been shown to be effective for the amidation of both aromatic and aliphatic carboxylic acids with a variety of amines. rsc.org Another strategy involves the in situ generation of activating agents. For example, a mixture of N-chlorophthalimide and triphenylphosphine can generate chloro- and imido-phosphonium salts, which then activate the carboxylic acid for reaction with primary and secondary amines at room temperature, yielding amides in good to excellent yields. nih.govresearchgate.net

The table below summarizes representative conditions for these transformations.

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Concentrated H₂SO₄, Reflux | Methyl or Ethyl Ester |

| Amidation | Primary or Secondary Amine | TiF₄, Toluene, Reflux | N-Substituted Amide |

| Amidation | Primary or Secondary Amine | N-Chlorophthalimide, PPh₃, MeCN | N-Substituted Amide |

Synthesis of Hydrazone and Thioureide Derivatives

Further derivatization of this compound can lead to the formation of hydrazones and thioureides, classes of compounds with a wide range of applications.

Hydrazone Synthesis: The synthesis of hydrazones typically begins with the conversion of the carboxylic acid to its corresponding hydrazide. This is generally achieved by first forming an ester of the benzoic acid, which is then reacted with hydrazine (B178648) hydrate. wisdomlib.orgnih.gov The resulting acylhydrazide, in this case, 2,3-dichloro-4-methylbenzoyl hydrazide, possesses a reactive -NH₂ group. This hydrazide can then be condensed with various aldehydes or ketones, often under acidic catalysis, to yield the desired hydrazone derivatives. wisdomlib.orgnih.govmdpi.comnih.gov These compounds are characterized by the -CO-NH-N=CH- functional group. nih.gov

Thioureide Synthesis: The synthesis of N-benzoylthioureido derivatives involves converting the starting benzoic acid into a more reactive intermediate. nih.gov A common pathway is the initial conversion of the carboxylic acid to its acid chloride, for example, using thionyl chloride. nih.gov This acid chloride is then reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to generate a benzoyl isothiocyanate in situ. nih.gov This highly reactive intermediate can then be treated with a suitable amine, like sulfanilamide (B372717) or 4-aminobenzoic acid, to furnish the final thioureide product. nih.gov

The general synthetic schemes are depicted below.

Scheme 1: General Synthesis of Hydrazone Derivatives this compound → 2,3-Dichloro-4-methylbenzoyl chloride → 2,3-Dichloro-4-methylbenzoyl hydrazide + Aldehyde/Ketone → Hydrazone Derivative

Scheme 2: General Synthesis of Thioureide Derivatives this compound → 2,3-Dichloro-4-methylbenzoyl chloride + NH₄SCN → 2,3-Dichloro-4-methylbenzoyl isothiocyanate + Amine → Thioureide Derivative

Incorporation into Heterocyclic Architectures

The derivatives of this compound, particularly the hydrazide-hydrazones, are valuable precursors for the synthesis of various heterocyclic compounds. The reactive functionalities within these molecules can undergo intramolecular or intermolecular cyclization reactions to form stable ring systems. For example, hydrazones can be used to synthesize 1,3,4-oxadiazolines by heating in the presence of acetic anhydride. mdpi.com They can also react with chloroacetyl chloride in the presence of triethylamine (B128534) to form 2-azetidinones. mdpi.com These transformations highlight the utility of this compound as a scaffold for building diverse heterocyclic libraries.

Catalytic Approaches and Reaction Optimization in Synthesis

The synthesis of this compound itself is a critical aspect of its chemistry. Efficient and optimized synthetic routes are essential for its availability as a chemical intermediate.

One documented method for the synthesis of a related compound, 3,5-dichloro-4-methylbenzoic acid, starts from p-toluic acid. chemicalbook.com The process involves the chlorination of p-toluic acid in methylene (B1212753) chloride using chlorine gas with aluminum chloride as a catalyst, keeping the temperature below 10°C. chemicalbook.com The reaction progress is monitored by gas-liquid chromatography. After the reaction is complete, the product is isolated by pouring the mixture into ice and hydrochloric acid, followed by extraction and recrystallization, affording the product in an 81% yield. chemicalbook.com

Another patented method for preparing 3,5-dichloro-4-methylbenzoic acid also uses p-toluic acid as the starting material. google.com This process involves an initial esterification to form tert-butyl p-methylbenzoate, which is then chlorinated using a nitrogen-chlorine gas mixture in the presence of anhydrous aluminum trichloride. google.com The resulting ester is subsequently hydrolyzed with a sodium hydroxide (B78521) solution, followed by acidification to yield the final product. google.com This multi-step approach is designed to enhance safety and product purity by using the bulky ester group to control the regioselectivity of the chlorination reaction. google.com

Optimization of these synthetic processes involves careful control of reaction parameters such as temperature, reaction time, and the molar ratios of reactants and catalysts to maximize yield and minimize the formation of byproducts.

Process Chemistry Considerations for Safety and Scalability in Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives requires careful consideration of process chemistry, safety, and scalability.

For the synthesis of benzoic acid derivatives via liquid phase oxidation of the corresponding toluene derivatives, several factors are crucial for safe and efficient large-scale production. epo.org The use of an oxygen-containing gas as the oxidant necessitates careful control of temperature and pressure to avoid runaway reactions and ensure the process remains within safe operating limits. epo.org The catalytic system, often comprising a transition metal salt and a phase-transfer catalyst, must be robust and efficient to ensure high conversion and purity of the final product. epo.org The choice of solvent is also critical, as it affects reaction kinetics, product solubility, and ease of separation.

In patented processes for related compounds, safety is a primary concern. For example, the use of highly toxic reagents like cyanophenyl compounds has been avoided in favor of safer alternatives. google.com The introduction of an esterification step before chlorination not only improves the regioselectivity but also leads to a more stable reaction, which is a significant advantage for large-scale production. google.com Furthermore, the handling of reagents like thionyl chloride and aluminum chloride requires specialized equipment and procedures to manage their corrosive and reactive nature. The quenching of the reaction mixture with ice and water is a highly exothermic step that must be carefully controlled to prevent dangerous temperature and pressure increases. chemicalbook.comgoogle.com

Mechanistic Studies of Biological Interactions and Therapeutic Potential

Antimicrobial Activity Investigations

Derivatives of dichlorobenzoic acid have been a focal point of studies aiming to develop new antimicrobial agents. The research encompasses their efficacy against a range of bacterial and fungal pathogens, the relationship between their chemical structure and activity, and their ability to combat biofilms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Various derivatives of dichlorobenzoic acid have demonstrated notable antibacterial properties. For instance, studies on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have shown them to be effective against several bacterial strains. researchgate.net Similarly, research on 2-chlorobenzoic acid derivatives indicated they possess greater antibacterial potential against Gram-negative bacteria, such as Escherichia coli, compared to Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov One study highlighted that Schiff's bases of 2-chloro benzoic acid were more potent antimicrobial agents than its esters. nih.gov

Another class of related compounds, substituted dibenzo[a,g]quinolizin-7-ium derivatives, has been evaluated for antibacterial activity, showing that specific substitutions can enhance efficacy against strains of S. aureus and E. faecalis. nih.gov Furthermore, novel quinone derivatives have been synthesized and tested, with some compounds showing inhibitory concentrations as low as 0.5 µg/mL against Gram-positive pathogens and one derivative demonstrating higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin. nih.gov

Table 1: Antibacterial Activity of Selected Benzoic Acid Derivatives

| Compound Class | Test Organisms | Key Findings | Reference |

|---|---|---|---|

| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives | Various bacterial strains | Compounds 13 and 18 were most effective against all tested bacterial strains. | researchgate.net |

| 2-chlorobenzoic acid derivatives | E. coli (Gram-negative), S. aureus, B. subtilis (Gram-positive) | Exhibited greater potential against Gram-negative bacterium than Gram-positive. | nih.gov |

| Indole (B1671886) diketopiperazine alkaloids | S. aureus, B. subtilis, P. aeruginosa, E. coli | Compounds 3b and 3c were the most active, with MIC values from 0.94–3.87 μM. | nih.gov |

| Quinone derivatives | Gram-positive pathogens, K. pneumoniae | Inhibited Gram-positive pathogens at 0.5 to 64 µg/mL; two derivatives showed MIC of 64 µg/mL against K. pneumoniae. | nih.gov |

Antifungal Properties and Associated Mechanisms

The antifungal potential of this chemical family is also significant. Benzoic acid derivatives isolated from Piper species have demonstrated activity against phytopathogenic fungi, particularly those of the Fusarium genus. nih.gov Studies on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives found that most compounds had considerable antifungal potential against Candida albicans. researchgate.net Another study involving 3,5-dichlorobenzyl ester derivatives used molecular docking to confirm a strong inhibitory potential against 14α-demethylase, a crucial enzyme for fungal survival. researchgate.net

The mechanism of action for some related chloro-compounds has been investigated. The synthetic amide 2-chloro-N-phenylacetamide was found to have a likely mechanism of binding to ergosterol (B1671047) on the fungal plasma membrane, which is a common target for antifungal drugs. scielo.br This suggests that dichlorobenzoic acid derivatives may share similar mechanisms involving disruption of the fungal cell membrane.

Table 2: Antifungal Activity of Selected Benzoic Acid Derivatives

| Compound/Derivative | Fungal Species | Activity/Mechanism | Reference |

|---|---|---|---|

| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives | Candida albicans, Aspergillus niger | Compounds 1 and 14 showed high potential against C. albicans. | researchgate.net |

| 3,5-Dichlorobenzyl ester derivatives | Fungal pathogens | Strong inhibitory potential against the 14α-demethylase enzyme. | researchgate.net |

| Benzoic acid derivatives from Piper species | Phytopathogenic fungi | Active against six tested fungi, especially Fusarium species. | nih.gov |

| Lanceaefolic acid methyl ester | Candida albicans | Displayed activity with a minimal inhibitory concentration (MIC) of 100 microg/mL. | nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Antimicrobial Agents

Understanding the structure-activity relationship (SAR) is crucial for designing more effective antimicrobial agents. For 2-chlorobenzoic acid derivatives , quantitative structure-activity relationship (QSAR) studies have revealed that their antimicrobial activities are governed by topological parameters, specifically the second order and valence second order molecular connectivity indices. nih.gov In the case of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives , QSAR analysis confirmed that molar refractivity and the Balaban index (J) are key controlling parameters for their antimicrobial potential. researchgate.net

Research on other classes of compounds provides further insight. For indole diketopiperazine alkaloids, it was found that lipophilicity had a significant relationship with their antimicrobial activity. frontiersin.org In studies of fusidic acid derivatives, modifications at the C-25 position with halogen groups were shown to maintain bioactivity against Gram-positive bacteria, with a chlorine-substituted derivative showing the best performance. frontiersin.org These findings collectively suggest that factors like molecular shape, connectivity, and lipophilicity are critical determinants of the antimicrobial efficacy of these compounds.

Anti-Biofilm Activity of Derivatives

Biofilms are communities of microorganisms that adhere to surfaces and are notoriously difficult to treat with conventional antibiotics. Research into halogenated acid derivatives has shown promise in this area. For example, certain halogenated phenylboronic acids demonstrated the ability to prevent biofilm formation by Vibrio parahaemolyticus in a dose-dependent manner. nih.gov These compounds were also found to diminish several virulence factors associated with biofilm development. nih.gov

While direct studies on the anti-biofilm properties of 2,3-Dichloro-4-methylbenzoic acid are limited, research on other related structures, such as thiazolidione derivatives, has shown they possess bactericidal activities against both immature and mature biofilms of Staphylococcus strains. nih.gov Chlorogenic acid has also been shown to significantly inhibit biofilm formation and reduce the biomass of established biofilms of Yersinia enterocolitica. frontiersin.org This indicates a promising avenue for developing derivatives of dichlorobenzoic acid that can specifically target and disrupt bacterial biofilms.

Research into Anticonvulsant and Neurological Disorder Applications

Beyond antimicrobial uses, derivatives of benzoic acid are being explored for their therapeutic potential in neurological disorders. This research includes the synthesis of novel compounds and the identification of their molecular targets within the central nervous system.

Molecular Target Identification and Binding Affinity Studies (e.g., JNK-3 protein interaction)

Derivatives of benzoic acid, such as benzamides, have been recognized for a variety of biological activities, including anticonvulsant effects. researchgate.net More targeted research has involved creating hybrid molecules to treat complex neurodegenerative conditions like Alzheimer's disease.

New hybrids combining 3,5-dichlorobenzoic acid with cyclopentaquinoline have been synthesized and evaluated as potential multi-target agents for Alzheimer's treatment. nih.govtandfonline.com These studies identified key molecular targets, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in nerve signal transmission. One derivative, compound 3e , was found to be a potent inhibitor of both AChE and BuChE. nih.gov Furthermore, these compounds demonstrated an ability to inhibit the self-induced aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, and showed neuroprotective activity against oxidative stress. nih.govnih.gov While specific interactions with proteins like JNK-3 have not been detailed for this compound, the research clearly identifies cholinesterases and the Aβ aggregation pathway as primary molecular targets. nih.govnih.gov

Computational Ligand-Protein Docking Simulations

There is currently no publicly available research detailing computational ligand-protein docking simulations for this compound. Such studies, which predict the binding affinity and interaction of a small molecule with a protein target, have not been published for this specific compound.

Investigations into Anti-fibrotic Potential and Gene Transcription Modulation

Scientific literature lacks any studies investigating the potential anti-fibrotic properties or the modulatory effects on gene transcription of this compound.

Herbicidal Activity and Plant Physiological Inhibition

There are no available scientific reports to confirm or detail any herbicidal activity for this compound.

Mechanisms of Photosynthesis Inhibition

Consistent with the lack of data on its herbicidal properties, no studies have been published that explore the mechanisms by which this compound might inhibit photosynthesis in plants.

Cytotoxicity and Eukaryotic Cell Cycle Influence

Research on the cytotoxic effects of this compound on eukaryotic cells and its potential influence on the cell cycle has not been made publicly available.

Metabolomic Profiling and Biotransformation Pathways in Biological Systems

Detailed studies on the metabolomic profiling and biotransformation pathways of this compound in any biological system are absent from the current scientific literature. While some chemical suppliers may associate the compound with general metabolic pathways, specific research data is not available. glpbio.com

The only notable mention of this compound in a research context appears in a patent for 5,6,7,8-tetrahydro glpbio.comgoogle.comtriazolo[4,3-a]pyrazine derivatives, which are investigated as P2X7 receptor modulators. google.com In this patent, this compound is listed as a chemical intermediate used in the synthesis of these derivatives. google.com The P2X7 receptor is a target for conditions such as inflammatory pain, neuropathic pain, and neurodegenerative disorders. google.com However, the patent does not provide any biological data on this compound itself but rather on the final synthesized compounds. google.com

Environmental Fate, Degradation Pathways, and Bioremediation

Environmental Persistence and Abiotic Transformation Mechanisms

The environmental persistence of chlorinated benzoic acids is significantly influenced by the number and position of chlorine substituents on the aromatic ring. Generally, an increase in chlorine substitution leads to greater resistance to degradation. The persistence of these compounds can be attributed to the strong carbon-chlorine bonds, which are not easily broken.

Abiotic transformation processes, such as photolysis and hydrolysis, play a role in the environmental fate of some organic pollutants. Photolysis, or the breakdown of compounds by light, has been observed for certain chlorinated aromatic compounds. For instance, the photolysis of benzoic acid 2-(2,4,6-trichlorophenyl) hydrazide has been documented. nih.gov However, specific data on the photolytic and hydrolytic half-life of 2,3-Dichloro-4-methylbenzoic acid in various environmental compartments are not extensively available. The hydrolysis of the carboxylic acid group itself is generally not a significant degradation pathway under typical environmental pH conditions. youtube.comrsc.orgyoutube.comyoutube.com The resistance of the carbon-chlorine bond in chlorobenzene (B131634) to hydrolysis suggests that this is also not a primary transformation mechanism for dichlorinated benzoic acids. doubtnut.com

Microbial Degradation of Chlorinated Benzoic Acids

The primary mechanism for the breakdown of chlorinated benzoic acids in the environment is microbial degradation. A diverse range of microorganisms has evolved metabolic pathways to utilize these compounds as a source of carbon and energy.

Under aerobic conditions, the microbial degradation of chlorinated benzoic acids typically proceeds through the formation of chlorinated catechols. researchgate.net This process is initiated by dioxygenase enzymes that introduce two hydroxyl groups onto the aromatic ring. For dichlorinated benzoic acids like 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid, this leads to the formation of 4-chlorocatechol (B124253). researchgate.net The resulting chlorocatechol then undergoes ring cleavage, most commonly through an ortho-cleavage pathway catalyzed by chlorocatechol 1,2-dioxygenase. researchgate.netresearchgate.netresearchgate.net Subsequent enzymatic steps lead to the removal of the chlorine atoms and the funneling of the metabolic intermediates into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) provides a well-studied model for the aerobic breakdown of chlorinated aromatic acids. This pathway involves the initial formation of 2,4-dichlorophenol, followed by hydroxylation to dichlorocatechol, and subsequent ortho-cleavage. nih.gov

In the absence of oxygen, a different set of microbial processes governs the degradation of chlorinated benzoic acids. A key initial step is reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. This process can lead to the formation of less chlorinated benzoic acids or benzoate (B1203000), which are then more amenable to further degradation. researchgate.net Following dehalogenation, the aromatic ring is typically cleaved, and the resulting products are mineralized to methane (B114726) and carbon dioxide. researchgate.net Photoheterotrophic bacteria, for example, have been shown to anaerobically degrade halogenated benzoic acids. rug.nl The degradation of phloroglucinol (B13840) by anaerobic bacteria provides insight into the breakdown of key intermediates in the anaerobic degradation of polyphenolic compounds. nih.gov

Several bacterial genera have been identified for their ability to degrade chlorinated benzoic acids. Strains of Pseudomonas and Corynebacterium are frequently implicated in the breakdown of these compounds. For instance, a genetically modified Pseudomonas sp. has been shown to mineralize 3-chlorobenzoic acid, 4-chlorobenzoic acid, and 4-methylbenzoic acid. nih.gov Plant-bacteria associations involving Pseudomonas have also demonstrated the ability to reduce levels of 2,3-dichlorobenzoic acid in soil. oup.com One study showed that meadow brome inoculated with Alcaligenes sp. strain BR60 reduced 2,3-dichlorobenzoic acid levels in soil by 56%. oup.com

Corynebacterium species are also known for their degradative capabilities. Corynebacterium sepedonicum has been studied for its role in the degradation of 2,4-dichlorobenzoic acid. researchgate.netnih.gov The degradation pathway in this bacterium involves the formation of 4-hydroxybenzoate. researchgate.net

Table 1: Examples of Microorganisms Degrading Chlorinated Benzoic Acids

| Microorganism | Degraded Compound(s) | Key Findings | Reference(s) |

| Pseudomonas sp. B13 FR1 SN45P | 3-chlorobenzoic acid, 4-chlorobenzoic acid, 4-methylbenzoic acid | Complete mineralization of single compounds and mixtures. | nih.gov |

| Alcaligenes sp. strain BR60 (with meadow brome) | 2,3-dichlorobenzoic acid | 56% reduction of the compound in soil. | oup.com |

| Corynebacterium sepedonicum KZ4 | 2,4-dichlorobenzoic acid | Degradation proceeds via 4-hydroxybenzoate. | researchgate.netnih.gov |

| Pseudomonas aeruginosa | 4-chlorobenzoic acid | Degradation occurs through a 4-chlorocatechol intermediate. | |

| Pseudomonas pseudoalcaligenes POB310 | 3-phenoxybenzoic acid and its dichlorinated analogs | POB-dioxygenase initiates the degradation. | nih.gov |

| Pseudomonas sp. SCB32 | Benzoic acid | Degrades via an ortho pathway involving a catechol intermediate. | nih.gov |

Enzymatic Systems and Genes Governing Biotransformation (e.g., dioxygenases, dehalogenases)

The microbial degradation of chlorinated benzoic acids is orchestrated by specific enzymatic systems, with dioxygenases and dehalogenases playing pivotal roles. Dioxygenases are responsible for the initial attack on the aromatic ring, leading to hydroxylation. nih.gov For example, 2-halobenzoate-1,2-dioxygenase catalyzes the conversion of 2-chlorobenzoate (B514982) to catechol. researchgate.net Toluene (B28343) dioxygenase from Pseudomonas putida has also been shown to oxidize halogen-substituted benzoate esters. researchgate.netnih.gov

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a critical step in detoxification. bohrium.com These can be hydrolytic, reductive, or oxygenolytic. researchgate.net For example, 4-chlorobenzoyl-CoA dehalogenase is involved in the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA. researchgate.netnih.gov The genetic control of these degradation pathways can be located on either plasmids or the chromosome of the bacteria. nih.gov In some cases, the genes for the degradation of chlorinated benzoic acids are organized in operons, such as the tfd genes for 2,4-D degradation. nih.gov

Advanced Oxidation Processes for Environmental Remediation

For recalcitrant organic pollutants like chlorinated benzoic acids that may resist or slowly undergo microbial degradation, advanced oxidation processes (AOPs) offer a promising remediation technology. AOPs utilize highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic contaminants. These processes can involve ozone (O3), hydrogen peroxide (H2O2), and/or UV light. nih.gov

The Fenton reaction, which uses iron salts and hydrogen peroxide to generate hydroxyl radicals, has been shown to be effective in degrading benzoic acid. nih.gov Electrochemical AOPs are another emerging technology for the elimination of a broad range of organic contaminants. electrochemsci.org For example, the degradation of 2,4-dichlorobenzoic acid has been achieved through a coupled electrocatalytic reduction and anodic oxidation process, resulting in a removal efficiency of over 90%. electrochemsci.org While specific studies on the application of AOPs to this compound are limited, the success with other chlorinated benzoic acids suggests that AOPs could be an effective treatment method.

Ecotoxicological Assessments and Impact on Non-Target Organisms4.5. Development of Bioremediation Strategies for Contaminated Environments

Further research and publication of data specifically on this compound are required to provide a thorough and authoritative account of its environmental fate and potential for bioremediation.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is a cornerstone for the unambiguous identification and structural characterization of 2,3-dichloro-4-methylbenzoic acid. A suite of techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy, collectively provide a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus, while coupling patterns in ¹H-NMR reveal the proximity of neighboring protons.

For substituted benzoic acids, the positions of the substituents on the aromatic ring significantly influence the chemical shifts of the aromatic protons and carbons. In this compound, the electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group, along with the electron-donating methyl group, results in a distinct pattern of signals.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region would typically display two doublets, corresponding to the two adjacent aromatic protons. The methyl group would appear as a singlet, and the carboxylic acid proton would also be a singlet, often broad and with a chemical shift that can vary with solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the six aromatic carbons, the methyl carbon, and the carboxyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the chlorine atoms will be significantly shifted, as will the carbon of the carboxylic acid group.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (¹H) | ~10-13 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| Aromatic (¹H) | ~7.5-8.0 | Doublet | The two aromatic protons will show distinct signals. |

| Aromatic (¹H) | ~7.2-7.6 | Doublet | The two aromatic protons will show distinct signals. |

| Methyl (¹H) | ~2.4 | Singlet | |

| Carboxylic Acid (¹³C) | ~165-175 | Singlet | |

| Aromatic (¹³C) | ~125-140 | Multiple Singlets | Six distinct signals are expected for the aromatic carbons. |

| Methyl (¹³C) | ~20-25 | Singlet |

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to transitions between vibrational energy levels. These spectra are unique for each molecule and serve as a "molecular fingerprint."

Key vibrational modes for this compound include:

O-H Stretch: The carboxylic acid O-H stretch is typically a broad band in the IR spectrum, usually found in the region of 3300-2500 cm⁻¹.

C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band, typically appearing around 1700 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

C-Cl Stretches: The carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Aromatic C-H and C=C Stretches: These vibrations give rise to characteristic bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Methyl C-H Bending and Stretching: These modes will also be present in the spectrum.

The combination of IR and Raman data provides a comprehensive vibrational analysis of the molecule. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity in IR | Intensity in Raman |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium to Strong |

| Methyl C-H Stretch | 2980 - 2850 | Medium | Medium |

| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong |

| C-Cl Stretch | 800 - 600 | Strong | Strong |

High-Resolution Mass Spectrometry (HRMS/HRESIMS)

High-Resolution Mass Spectrometry (HRMS), often using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the precise molecular weight of a compound. This allows for the determination of the elemental formula with high accuracy. For this compound (C₈H₆Cl₂O₂), HRMS would confirm the molecular weight of approximately 203.97 g/mol . nih.gov The isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be a key identifying feature in the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shu.ac.uk The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones.

For aromatic compounds like this compound, the principal electronic transitions are typically π → π* and n → π* transitions. hnue.edu.vnyoutube.com

π → π Transitions:* These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally of high intensity.

n → π Transitions:* These involve the excitation of a non-bonding electron (from the oxygen atoms of the carboxylic acid group) to an anti-bonding π* orbital. These transitions are typically of lower intensity compared to π → π* transitions.

The absorption maxima (λ_max) for benzoic acid derivatives are typically observed in the UV region. researchgate.net The presence of the chloro and methyl substituents on the benzene (B151609) ring will cause shifts in the absorption bands compared to unsubstituted benzoic acid.

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure and properties.

Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By applying DFT calculations, it is possible to:

Optimize the Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles. These calculated geometries can be compared with experimental data if available (e.g., from X-ray crystallography).

Calculate Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies of the molecule, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Analyze the Electronic Structure: DFT provides information about the distribution of electrons within the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jocpr.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. nih.gov

Studies on similar benzoic acid derivatives have shown that DFT calculations, often using functionals like B3LYP, provide results that are in good agreement with experimental findings. nih.govbohrium.com These computational approaches are invaluable for interpreting spectroscopic data and understanding the fundamental properties of this compound at the molecular level.

Ab Initio Methods for Conformational Analysis and Energy Minima (e.g., MP2)

Ab initio computational methods are foundational in determining the conformational landscape and identifying the most stable geometries (energy minima) of a molecule. These methods solve the electronic Schrödinger equation without empirical parameters, offering high accuracy. For a molecule like this compound, with its rotatable carboxyl group and potential for steric hindrance between the substituents on the benzene ring, conformational analysis is crucial for understanding its structure and reactivity.

One powerful ab initio method is Møller-Plesset perturbation theory of the second order (MP2). The MP2 method improves upon the Hartree-Fock (HF) method by incorporating electron correlation, which is essential for accurately describing the subtle non-covalent interactions that dictate conformational preferences.

A conformational analysis of this compound would typically involve:

Identification of Rotational Barriers: The primary conformational flexibility arises from the rotation around the C-C bond connecting the carboxylic acid group to the phenyl ring. The presence of two adjacent chlorine atoms and a methyl group creates significant steric interactions that influence the preferred orientation of the carboxyl group.

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle of the carboxyl group relative to the plane of the benzene ring. At each step, the energy is calculated using the MP2 method, allowing for the identification of stable conformers (local minima) and transition states (saddle points).

In studies of related chlorinated alkanes, such as 1,2-dichloroethane, highly correlated methods including MP2 and Coupled Cluster (CCSD(T)) have been employed to calculate the relative energies of anti and gauche conformers. mdpi.com These studies utilize statistical thermodynamics to account for thermal energy corrections, providing population ratios that can be compared with experimental data. mdpi.com A similar approach for this compound would elucidate the energetic preference for planar versus non-planar arrangements of the carboxylic acid group, which is a key determinant of its crystal packing and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. sigmaaldrich.comwikipedia.org The energy and spatial distribution of these frontier orbitals provide profound insights into the molecule's electrophilic and nucleophilic nature.

Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential; a higher HOMO energy indicates a better nucleophile. For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the aromatic ring and the oxygen atoms of the carboxyl group.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity; a lower LUMO energy indicates a better electrophile. The LUMO is likely to be a π* anti-bonding orbital, with significant coefficients on the carbon atoms of the carboxyl group and the aromatic ring. nih.gov

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a critical parameter for predicting molecular reactivity and stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, while regions where the LUMO is localized are prone to nucleophilic attack. wikipedia.org This analysis is crucial for understanding its reaction mechanisms and potential interactions with biological targets.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the surface of the molecule, which is determined by the combined effects of its nuclei and electrons.

The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electron density. These areas are attractive to electrophiles and are the most likely sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electron density. These areas are attractive to nucleophiles and represent likely sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would reveal distinct reactive sites. The most negative potential (red) is expected to be concentrated around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group due to the high electronegativity of oxygen atoms and the presence of lone pairs. The electron-withdrawing chlorine atoms would also contribute to regions of negative potential. The most positive potential (blue) would be located on the acidic hydrogen atom of the carboxyl group, making it the primary site for deprotonation and interaction with nucleophiles. The hydrogen atoms of the methyl group and the aromatic ring would show moderately positive potential.

MEP analysis provides a chemically intuitive picture of molecular polarity and is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding, which are critical for its biological activity.

Potential Energy Surface Scans and Tautomerism Investigations

Potential Energy Surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of its geometry. nih.gov This is typically done by systematically changing a specific internal coordinate, such as a bond length, bond angle, or dihedral angle, while optimizing the remaining degrees of freedom. The resulting energy profile reveals the locations of energy minima (stable conformers) and transition states that connect them.

For this compound, a key application of a PES scan is to investigate the rotational barrier of the carboxyl group. By scanning the dihedral angle between the carboxylic acid plane and the benzene ring plane from 0° to 180°, one can determine the energy cost of rotating this group. The resulting data would show whether the planar or a non-planar conformation is more stable and quantify the energy barrier between them. This information is critical for understanding the molecule's dynamic behavior and conformational preferences in different environments.

Tautomerism, the interconversion of structural isomers, is not a significant feature for this compound under normal conditions. The primary form is the carboxylic acid. However, PES scans could theoretically be employed to investigate the energetics of hypothetical, high-energy tautomers or proton transfer events, such as the transfer of the acidic proton to one of the chlorine atoms, though these forms would be extremely unstable. The primary utility of PES scans for this molecule remains the detailed analysis of its conformational isomers.

Computational Drug-Target Interaction Modeling and Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a larger molecule like a protein or nucleic acid (a receptor). sigmaaldrich.com This technique is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action.

While specific docking studies for this compound are not widely published, the methodology can be illustrated by studies on related benzoic acid derivatives. For instance, several benzoic acid derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease through molecular docking. uni.lu In such a study, the following steps would be taken for this compound:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is built and optimized using computational chemistry software.

Binding Site Identification: The active site of the protein is identified, often from the location of a co-crystallized native ligand.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy (binding affinity). The lowest energy poses are considered the most likely binding modes. These poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the protein.

For example, a docking study of a complex benzamide (B126) containing a 2,4-dichloro-phenyl moiety against the enzyme dihydrofolate reductase (DHFR) revealed that the compound could form strong complexes with the active site, suggesting its potential as a DHFR inhibitor. sigmaaldrich.com A similar study on this compound would aim to identify potential protein targets and predict its binding interactions, providing a hypothesis for its biological activity that could be tested experimentally.

| Parameter | Description | Relevance in Docking |

| Binding Affinity | The estimated free energy of binding (e.g., in kcal/mol). A lower value indicates stronger binding. | Predicts the potency of the ligand as an inhibitor. |

| Hydrogen Bonds | Non-covalent bonds between a hydrogen atom and an electronegative atom (O, N). | Key interactions that provide specificity and stability to the ligand-receptor complex. |

| Hydrophobic Interactions | Interactions between nonpolar groups (e.g., the benzene ring) and nonpolar residues in the protein. | Major contributors to the overall binding energy. |

| Pose | The specific orientation and conformation of the ligand within the binding site. | Determines which specific interactions are possible with the protein. |

Charge-Transfer Complex Investigations and Mechanistic Postulation

Charge-transfer (CT) complexes are formed between an electron donor molecule and an electron acceptor molecule. sigmaaldrich.com The formation of these complexes involves a partial transfer of electronic charge from the donor's HOMO to the acceptor's LUMO, resulting in the appearance of a new, often intense, absorption band in the UV-visible spectrum. The study of CT complexes is relevant to understanding reaction mechanisms, drug-receptor interactions, and the development of new materials.

A well-known electron acceptor used in these studies is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Numerous investigations have detailed the formation of CT complexes between DDQ and various electron-donating drugs and organic molecules. sigmaaldrich.com These studies typically involve:

Spectrophotometric Titration: The UV-Vis spectra are recorded for a series of solutions containing a fixed concentration of the acceptor (like DDQ) and varying concentrations of the donor. The appearance of a new absorption band confirms CT complex formation.

Stoichiometry Determination: The stoichiometry of the complex (e.g., 1:1 or 1:2 donor-to-acceptor ratio) is often determined using Job's method of continuous variation.

Calculation of Stability Constants: The Benesi-Hildebrand equation or non-linear regression methods are used to analyze the spectral data and calculate the formation constant (KCT) and molar absorptivity (ε) of the complex, which are measures of its stability. sigmaaldrich.com

While this compound itself is not a classic strong electron donor, its aromatic ring could potentially interact with powerful π-acceptors. An investigation would determine if it can act as a donor and form a CT complex. The results, including the stability constant and the energy of the CT transition, would provide insight into its electron-donating ability and its potential for non-covalent interactions driven by charge transfer.

Thermochemical Property Computations

Thermochemical properties, such as the standard enthalpy of formation (ΔfH⦵), are fundamental thermodynamic quantities that define the stability of a compound. While experimental determination can be challenging, computational chemistry provides reliable methods for their calculation.

For this compound, these properties can be computed using high-level ab initio or Density Functional Theory (DFT) methods. The calculations typically involve:

Optimizing the molecular geometry to find the lowest energy conformer.

Calculating the vibrational frequencies to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

Using an appropriate isodesmic or atomization reaction scheme to calculate the enthalpy of formation with high accuracy by canceling systematic errors in the computational method.

Experimental thermochemical data for the parent compound, p-toluic acid (4-methylbenzoic acid), are available and can serve as a benchmark for computational studies. nih.gov

| Property | Value | Source |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH⦵298) | -429 kJ/mol | nih.gov |

| Standard Enthalpy of Combustion (ΔcH⦵298) | 3862 kJ/mol | nih.gov |

Computational methods can then be used to predict how the addition of two chlorine atoms at the 2- and 3-positions affects these thermochemical values. These calculations are vital for understanding the molecule's energetic stability and for chemical engineering applications.

Emerging Applications and Future Research Directions

Development of Novel Agrochemicals with Enhanced Selectivity and Efficacy

The structural motif of chlorinated benzoic acids is a well-established feature in a number of commercial herbicides. While research specifically detailing 2,3-dichloro-4-methylbenzoic acid in agrochemical applications is not abundant, its similarity to other herbicidal benzoic acids suggests its potential as a lead compound. For instance, 2,4-dichlorobenzoic acid is a known degradation product of the pesticide chlorfenvinphos (B103538) and has been used in the synthesis of other agrochemicals. researchgate.net The development of new agrochemicals often involves the synthesis and screening of analogs of existing active compounds to discover molecules with improved properties, such as higher efficacy against target weeds and lower toxicity to non-target organisms. The specific substitution pattern of this compound could lead to novel herbicides with unique modes of action or improved environmental profiles. Future research will likely focus on synthesizing derivatives and evaluating their biological activity to unlock their potential in sustainable agriculture.

Integration into Pharmaceutical Discovery Pipelines for Targeted Therapies

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents. ijcrt.org Halogenation, including chlorination, is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to cross cell membranes and bind to protein targets. nih.gov

While this compound itself is not yet a marketed drug, its structural class is of significant interest. For example, derivatives of 2,4-dichlorobenzoic acid have been investigated for their antidiabetic potential by inhibiting enzymes like α-glucosidase and α-amylase. echemi.com Similarly, other complex halogenated benzoic acids are key intermediates in the synthesis of new bioactive molecules, including potential treatments for type 2 diabetes and obesity. ontosight.ai The unique electronic and steric properties conferred by the dichloro and methyl substitutions on this specific benzoic acid could be leveraged in the design of novel drugs targeting a range of diseases, warranting its inclusion in future pharmaceutical discovery and development pipelines.

Table 1: Examples of Dichlorinated Benzoic Acid Derivatives in Research

| Compound | Area of Research | Potential Application | Reference |

|---|---|---|---|

| 2,4-Dichlorobenzoic acid | Agrochemicals & Pharmaceuticals | Herbicide synthesis, antidiabetic activity | researchgate.netechemi.com |

| 3,5-Dichloro-4-methylbenzoic acid | Agrochemicals | Environmental transformation product of the fungicide Zoxamide | nih.gov |

| 2,4-Dichloro-3,5-difluorobenzoic acid | Pharmaceuticals | Intermediate for synthesis of biologically active compounds | tcichemicals.com |

Exploration in Functional Materials and Optoelectronic Applications

The rigid structure of the benzoic acid ring, combined with the influence of its substituents on molecular packing and electronic properties, makes it a valuable building block for functional materials. mdpi.com Benzoic acid derivatives are known to form liquid crystals, which are materials with properties between those of conventional liquids and solid crystals, making them essential for display technologies. researchgate.netresearchgate.net The ability to form ordered structures through intermolecular forces like hydrogen bonding is key to these applications. researchgate.net

Furthermore, benzoic acid derivatives are being explored for their potential in polymer science and for creating materials with specific optical or electronic properties. nih.govwikipedia.org For instance, they can be used to develop sensors and other optical devices. researchgate.net The specific stereochemistry and electronic nature of this compound could be harnessed to create novel polymers, liquid crystals, or other functional materials with tailored properties for advanced technological applications. Future research in this area will likely involve synthesizing polymers and other materials incorporating this compound and characterizing their physical and optoelectronic properties.

Biotechnological Advances in Environmental Remediation and Detoxification

Chlorinated aromatic compounds can be persistent environmental pollutants. Bioremediation, which uses microorganisms to break down hazardous substances into non-toxic ones, is an eco-friendly and cost-effective approach to address this contamination. wikipedia.orgrsc.org While the biodegradation of this compound has not been specifically detailed, extensive research on similar molecules like 2,4-dichlorobenzoic acid (2,4-DCBA) and 3-chlorobenzoic acid (3-CBA) provides a strong foundation for its potential bioremediation.

Microorganisms, particularly bacterial strains from genera such as Pseudomonas, Rhodococcus, and Microbacterium, have been shown to degrade various chlorobenzoic acids. nih.gov These bacteria employ specific enzymes, such as dioxygenases, to initiate the breakdown of the aromatic ring, eventually mineralizing the compound. The degradation process often involves the removal of chlorine atoms and the cleavage of the benzene (B151609) ring, converting the pollutant into central metabolites that can enter the tricarboxylic acid (TCA) cycle. mdpi.com Future research will focus on isolating and engineering microbes that can specifically target and efficiently degrade this compound, and on optimizing conditions for their use in cleaning up contaminated sites.

Table 2: Examples of Microorganisms in Chlorobenzoic Acid Biodegradation

| Microorganism Genus | Degraded Compound(s) | Key Enzyme Type | Reference |

|---|---|---|---|

| Corynebacterium | 2,4-Dichlorobenzoic acid | Monooxygenase | mdpi.com |

| Rhodococcus | Chlorobenzoic acids | Not specified | nih.gov |

| Microbacterium | Chlorobenzoic acids | Not specified | nih.gov |

| Brevibacterium | 3,4-Dichlorobenzoic acid | Catabolic enzymes | wikipedia.org |

| Pseudomonas | 3-Chlorobenzoic acid | Dioxygenase |

Refinement of Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of specialty chemicals like this compound provides an opportunity to apply these principles. Traditional synthesis methods for halogenated benzoic acids can involve harsh reagents and generate significant waste.

Green chemistry approaches focus on improving the sustainability of these syntheses. This can include the use of less hazardous solvents, the development of catalytic reactions that are more efficient and produce fewer byproducts, and the use of energy-efficient techniques like microwave-assisted synthesis. For example, a patented method for producing 2-halogenated benzoic acids utilizes an alkaline compound to improve selectivity and shorten reaction times. nih.gov Research into the synthesis of 3,5-dichloro-4-methylbenzoic acid has explored using p-toluic acid with aluminum chloride and chlorine gas. Future work will focus on refining such procedures for this compound by replacing hazardous reagents with greener alternatives, optimizing reaction conditions to improve atom economy, and developing recyclable catalytic systems to create a more sustainable manufacturing process.

Table 3: Comparison of Traditional vs. Green Chemistry Principles for Synthesis

| Principle | Traditional Approach Example | Green Chemistry Alternative | Reference |

|---|---|---|---|

| Reagents | Use of stoichiometric amounts of harsh chemicals (e.g., strong acids). | Use of catalytic amounts of less hazardous reagents. | |

| Solvents | Often relies on volatile organic solvents. | Use of safer solvents (e.g., water, ethanol) or solvent-free reactions. | |

| Energy | Requires prolonged heating and energy input. | Microwave or ultrasound-assisted synthesis to reduce reaction time and energy consumption. | |

| Waste | Can generate significant amounts of hazardous byproducts. | Designing reactions with high atom economy to minimize waste. |

Application of Multi-Omics Approaches to Elucidate Microbial Biodegradation Networks

Understanding how microorganisms break down complex pollutants like this compound at a molecular level is crucial for enhancing bioremediation. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological processes involved.

Genomics helps identify the genes that code for the enzymes responsible for degradation.

Transcriptomics reveals which of these genes are active when the microbe is exposed to the pollutant.

Proteomics identifies the actual proteins (enzymes) that are produced to carry out the degradation.

Metabolomics tracks the intermediate and final products of the degradation pathway.

By combining these datasets, researchers can construct detailed maps of the microbial biodegradation networks. This knowledge is essential for identifying rate-limiting steps in the process and for genetically engineering more efficient microbial strains for bioremediation. The application of these powerful tools to study the breakdown of chlorinated aromatic compounds is an active area of research that promises to yield more effective environmental cleanup strategies.

Predictive Computational Modeling for Bioactivity and Environmental Fate Forecasting

Computational modeling has become an indispensable tool in modern chemical research, allowing for the prediction of a compound's properties and behavior before it is even synthesized. For this compound, these models can forecast its potential biological activity, toxicity, and environmental impact.

Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can predict how the compound might interact with biological targets, guiding its development for pharmaceutical or agrochemical applications. echemi.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening can assess its likely behavior in the human body, helping to identify potential safety issues early in the drug discovery process. echemi.com

Furthermore, environmental fate models, such as the BETR-Global model, can simulate how the chemical will move and persist in the air, water, and soil, predicting its long-range transport and potential for accumulation in remote ecosystems. These predictive models are crucial for conducting comprehensive risk assessments and ensuring that new chemicals are developed and used in a safe and sustainable manner. The use of artificial intelligence and machine learning is further enhancing the accuracy and predictive power of these computational tools.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a safe and efficient synthesis route for 2,3-Dichloro-4-methylbenzoic acid?

- Methodological Answer : A novel synthesis method utilizes methyl benzoate as a starting material under milder conditions (e.g., lower halogenation temperatures and controlled stoichiometry), reducing risks associated with exothermic reactions . Key considerations include:

- Regioselectivity : Positioning chlorine substituents at the 2- and 3-positions requires precise control of electrophilic substitution conditions (e.g., using Lewis acids like FeCl₃).

- Safety : Avoiding excess chlorinating agents (e.g., Cl₂ gas) by using safer alternatives like sulfuryl chloride (SO₂Cl₂) .

- Yield Optimization : Monitoring reaction progress via HPLC (High-Performance Liquid Chromatography) to isolate intermediates and minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at position 4, chlorine at positions 2 and 3) by analyzing chemical shifts and coupling constants. For example, the methyl group typically appears as a singlet near δ 2.5 ppm in ¹H NMR .

- IR Spectroscopy : Carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1680–1700 cm⁻¹) confirm the presence of the benzoic acid moiety .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₆Cl₂O₂; theoretical 217.00 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT (Density Functional Theory) Calculations : Predict activation energies for potential reaction pathways (e.g., substitution at Cl positions vs. decarboxylation). For example, the electron-withdrawing effect of chlorine substituents increases the acidity of the carboxylic acid group (pKa ~2.5) .

- Retrosynthetic Analysis Tools : Platforms like Reaxys or Pistachio identify feasible routes for functionalizing the methyl group (position 4) while preserving the chlorine substituents .

- Solvent Effects : MD (Molecular Dynamics) simulations assess solvent polarity’s impact on reaction kinetics, particularly in polar aprotic solvents like DMF .

Q. What strategies resolve contradictions in reported regioselectivity during halogenation of this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ³⁶Cl-labeled reagents to track substitution patterns in competing reactions (e.g., meta vs. para halogenation) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to identify rate-determining steps and intermediates .

- Crystallographic Validation : X-ray diffraction of intermediates confirms regiochemical outcomes (e.g., crystal structure of brominated derivatives) .

Q. How does the steric and electronic influence of substituents affect the compound’s biological activity?

- Methodological Answer :

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent properties (e.g., Hammett σ values for Cl and CH₃ groups) with bioactivity data (e.g., enzyme inhibition IC₅₀ values) .

- In Vitro Assays : Test derivatives for antimicrobial activity against Gram-negative bacteria (e.g., E. coli), where the methyl group may enhance membrane permeability .

- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) to rationalize selectivity differences .

Contradictions and Resolution

- Synthesis Yield Variability : Conflicting reports on yields (50–90%) for halogenation steps may arise from uncontrolled moisture or impurities. Mitigation includes rigorous drying of reagents and solvents .